3-Iodopentane

Description

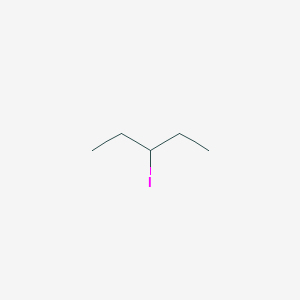

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11I/c1-3-5(6)4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQDQJYBWZERBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171025 | |

| Record name | 3-Iodopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809-05-8 | |

| Record name | 3-Iodopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1809-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001809058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Iodopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodopentane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 3-iodopentane. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a detailed summary of its physicochemical properties, spectroscopic data, and experimental protocols for its synthesis and common reactions. The information is presented in a structured format, including data tables and visualizations, to facilitate easy reference and application in a laboratory setting.

Chemical Structure and Identification

This compound is a secondary alkyl iodide characterized by a pentane (B18724) backbone with an iodine atom substituted at the third carbon position. Its symmetrical structure influences its spectroscopic properties.

Table 1: Structural and Identification Data for this compound

| Parameter | Value | Citation(s) |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₅H₁₁I | [1][2] |

| CAS Number | 1809-05-8 | [1][2] |

| Canonical SMILES | CCC(I)CC | [2] |

| InChI | InChI=1S/C5H11I/c1-3-5(6)4-2/h5H,3-4H2,1-2H3 | [1][2] |

| InChIKey | VRQDQJYBWZERBW-UHFFFAOYSA-N | [1][2] |

digraph "3-Iodopentane_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=123]; node [shape=plaintext, fontname="sans-serif", fontsize=12, fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=10, color="#5F6368"];// Atom nodes C1 [label="CH₃", pos="0,0!"]; C2 [label="CH₂", pos="1,0.5!"]; C3 [label="CH", pos="2,0!"]; C4 [label="CH₂", pos="3,0.5!"]; C5 [label="CH₃", pos="4,0!"]; I[label="I", pos="2,-1!", fontcolor="#EA4335"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C3 -- I; }

Caption: 2D structure of this compound.

Physicochemical Properties

This compound is a flammable liquid with low solubility in water and is soluble in many organic solvents, consistent with its non-polar alkyl structure.[3]

Table 2: Physicochemical Properties of this compound

| Property | Value | Unit | Citation(s) |

| Molecular Weight | 198.05 | g/mol | [1][2] |

| Density | ~1.52 | g/cm³ | [4] |

| Boiling Point | 146.6 | °C at 760 mmHg | [4] |

| Melting Point | -85.6 (estimate) | °C | |

| Flash Point | 44.6 | °C | [4] |

| Vapor Pressure | 5.82 | mmHg at 25°C | [4] |

| Refractive Index | 1.497 | [4] | |

| LogP (Octanol/Water) | 3.39 | [5] | |

| Water Solubility | Low (quantitative data not readily available) | [3] |

Reactivity and Chemical Behavior

The chemical behavior of this compound is dominated by the carbon-iodine bond. The C-I bond is relatively weak, with a bond dissociation energy of approximately 50-53 kcal/mol, making the iodide ion an excellent leaving group.[6] This facilitates nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles. Due to its secondary nature, Sₙ1 reactions are also possible, particularly with weak nucleophiles in polar protic solvents.

Elimination Reactions

Treatment of this compound with a strong, non-nucleophilic base will lead to an E2 elimination reaction. The major product of this reaction is 2-pentene, following Zaitsev's rule.[7]

Experimental Protocols

The following are representative protocols for the synthesis and a common reaction of this compound, based on established chemical principles.

Synthesis of this compound from 3-Pentanol (B84944)

This method involves the conversion of the hydroxyl group of 3-pentanol into a good leaving group, followed by substitution with iodide.[8]

Reaction: CH₃CH₂CH(OH)CH₂CH₃ → CH₃CH₂CH(I)CH₂CH₃

Materials:

-

3-Pentanol

-

Concentrated Hydriodic Acid (HI) or an alternative iodinating agent (e.g., P/I₂)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate (B1220275) solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1 equivalent of 3-pentanol.

-

Cool the flask in an ice bath and slowly add 1.5 equivalents of concentrated hydriodic acid.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours, or gently heat to reflux to increase the reaction rate. Monitor the reaction progress using TLC or GC.

-

Once the reaction is complete, cool the mixture and transfer it to a separatory funnel.

-

Add diethyl ether to extract the product and wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), saturated sodium thiosulfate solution (to remove any remaining iodine), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Caption: Experimental workflow for the synthesis of this compound.

Nucleophilic Substitution: Synthesis of 3-Azidopentane

This protocol describes a typical Sₙ2 reaction using sodium azide (B81097) as the nucleophile.

Reaction: CH₃CH₂CH(I)CH₂CH₃ + NaN₃ → CH₃CH₂CH(N₃)CH₂CH₃ + NaI

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of this compound in anhydrous DMF.

-

Add 1.5 equivalents of sodium azide to the stirred solution.

-

Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and monitor the reaction by TLC or GC.

-

Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing diethyl ether and water.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water and brine to remove DMF and residual salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3-azidopentane.

-

Further purification can be achieved by column chromatography on silica (B1680970) gel if necessary.

Spectroscopic Data

Due to the plane of symmetry in this compound, its NMR spectra are simplified, showing three distinct sets of signals.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) | Citation(s) |

| C3-H | ~4.1 - 4.3 | Multiplet | ~45 - 50 | [6] |

| C2/C4-H₂ | ~1.8 - 2.0 | Multiplet | ~30 - 35 | [6] |

| C1/C5-H₃ | ~0.9 - 1.1 | Triplet | ~10 - 15 | [6] |

| Note: These are estimated values and can vary based on the solvent and experimental conditions. |

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 198. The fragmentation pattern is dictated by the cleavage of bonds adjacent to the iodine-bearing carbon.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion Fragment | Comments |

| 198 | [CH₃CH₂CH(I)CH₂CH₃]⁺ | Molecular ion (M⁺) peak. |

| 169 | [M - C₂H₅]⁺ | Loss of an ethyl radical. A prominent peak due to cleavage alpha to the iodine. |

| 127 | [I]⁺ | Iodine cation. |

| 71 | [C₅H₁₁]⁺ | Loss of an iodine radical. |

| 43 | [C₃H₇]⁺ | Propyl cation fragment. |

| 29 | [C₂H₅]⁺ | Ethyl cation fragment. |

digraph "MS_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, color="#5F6368", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="sans-serif", fontsize=10, color="#EA4335"];

"this compound" -> "Molecular Ion (m/z 198)" [label="Ionization"]; "Molecular Ion (m/z 198)" -> "Fragment (m/z 169)" [label="- C₂H₅•"]; "Molecular Ion (m/z 198)" -> "Fragment (m/z 71)" [label="- I•"]; "Fragment (m/z 71)" -> "Fragment (m/z 43)" [label="- C₂H₄"]; "Fragment (m/z 71)" -> "Fragment (m/z 29)" [label="- C₃H₆"]; }

Caption: Simplified mass spectrometry fragmentation pathway.

Safety and Handling

This compound is a flammable liquid and an irritant.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, well-ventilated area away from heat and ignition sources.

Table 5: GHS Hazard Information for this compound

| Hazard Statement | Code | Description | Citation(s) |

| Flammable | H226 | Flammable liquid and vapor | [1] |

| Skin Irritant | H315 | Causes skin irritation | [1] |

| Eye Irritant | H319 | Causes serious eye irritation | [1] |

| Respiratory Tract Irritant | H335 | May cause respiratory irritation | [1] |

Conclusion

This compound is a valuable secondary alkyl halide for various organic transformations, primarily driven by the reactivity of the carbon-iodine bond. Its symmetric structure simplifies spectral analysis, making it a useful model compound for studying reaction mechanisms. The information provided in this guide, including its physicochemical properties, detailed reactivity, and representative experimental protocols, serves as a foundational resource for its application in research and development. Proper safety precautions are essential when handling this compound.

References

- 1. This compound | C5H11I | CID 74549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CAS 1809-05-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound | CAS#:1809-05-8 | Chemsrc [chemsrc.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. This compound (C5H11I)|Building Block [benchchem.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. chegg.com [chegg.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of 3-Iodopentane

This document provides a comprehensive overview of the key physical properties of this compound (CAS: 1809-05-8), a significant intermediate in organic synthesis. The data and protocols presented are intended to support research and development activities where this compound is utilized.

Core Physical Properties

This compound is a halogenated alkane with the chemical formula C₅H₁₁I.[1][2][3] Its physical characteristics are crucial for handling, reaction setup, and purification processes. The carbon-iodine bond in its structure is relatively weak, making iodine an excellent leaving group and rendering the compound highly useful in nucleophilic substitution reactions.[4]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound compiled from various sources.

| Property | Value | Units |

| Molecular Weight | 198.05 | g/mol |

| Boiling Point | 142 - 146.6 | °C at 760 mmHg |

| Melting Point | -86 to -85.6 | °C (estimate) |

| Density | 1.511 - 1.52 | g/cm³ at 20°C |

| Refractive Index (n_D^20) | 1.495 - 1.497 | |

| Vapor Pressure | 5.82 | mmHg at 25°C |

| Flash Point | 44.6 | °C |

| LogP (Octanol/Water) | 2.61 - 3.4 |

[Sources: 1, 2, 3, 5, 6, 14]

Experimental Protocols

Accurate determination of physical properties is fundamental to verifying substance purity and ensuring reproducibility in experimental work. The following sections detail standard methodologies for measuring the key properties of liquid compounds like this compound.

Determination of Boiling Point (Distillation Method)

The boiling point is a critical indicator of a liquid's purity. The simple distillation method is commonly employed for this purpose.[5][6]

Objective: To measure the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or sand bath

-

Boiling chips

Procedure:

-

Place approximately 5-10 mL of this compound into the distillation flask, adding a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus. The flask should be securely clamped within the heating mantle.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.[7] This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid.

-

Begin circulating cold water through the condenser.

-

Apply heat gently to the distillation flask.

-

Observe the temperature as the liquid begins to boil and the vapor condenses. Record the temperature when it stabilizes, which corresponds to the boiling point of the substance.[7]

-

Record the ambient barometric pressure, as boiling point is pressure-dependent.[5]

Determination of Density (Pycnometer Method)

Density is a fundamental physical property that relates the mass of a substance to its volume. A pycnometer, or specific gravity bottle, provides a precise method for this measurement.[8]

Objective: To determine the mass of a precise volume of the liquid.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)

-

Analytical balance (accurate to ±0.001 g)

-

Thermometer

-

Water bath

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it accurately on the analytical balance (m_empty).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.

-

Ensure the capillary in the stopper is filled. Carefully dry the outside of the pycnometer and weigh it (m_water).

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound, allow it to reach thermal equilibrium in the water bath at the same temperature, dry the exterior, and weigh it (m_liquid).

-

The density of the liquid (ρ_liquid) is calculated using the following formula:

-

ρ_liquid = [(m_liquid - m_empty) / (m_water - m_empty)] * ρ_water

-

Where ρ_water is the known density of water at the experimental temperature.

-

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how light bends as it passes through a substance and is a highly characteristic property for pure liquids.[9]

Objective: To measure the refractive index of the liquid relative to air.

Apparatus:

-

Abbe Refractometer

-

Constant temperature water circulator

-

Dropper or pipette

-

Soft tissue and a suitable solvent (e.g., ethanol (B145695) or acetone)

Procedure:

-

Turn on the refractometer and the light source. Ensure the prisms are clean and dry.

-

Calibrate the instrument using a standard sample with a known refractive index, such as distilled water.

-

Using a dropper, place 2-3 drops of this compound onto the surface of the lower prism.[10]

-

Close the prisms carefully to spread the liquid into a thin film.

-

Allow water from the constant temperature circulator (set to 20°C) to flow through the jackets surrounding the prisms until the temperature stabilizes.[11]

-

While looking through the eyepiece, adjust the coarse and fine control knobs until the light and dark fields are brought into sharp contrast and intersect the crosshairs.

-

Read the refractive index value from the instrument's scale.

-

Clean the prism surfaces thoroughly with a soft tissue and an appropriate solvent after the measurement.

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and subsequent physical characterization of this compound, a process relevant to its application in research and development.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | CAS#:1809-05-8 | Chemsrc [chemsrc.com]

- 3. echemi.com [echemi.com]

- 4. This compound (C5H11I)|Building Block [benchchem.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. vernier.com [vernier.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. athabascau.ca [athabascau.ca]

- 10. davjalandhar.com [davjalandhar.com]

- 11. This compound | 1809-05-8 [chemicalbook.com]

An In-depth Technical Guide to 3-Iodopentane (CAS 1809-05-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodopentane (CAS Number: 1809-05-8) is a secondary alkyl iodide that serves as a versatile and valuable intermediate in advanced organic synthesis.[1] Its significance lies primarily in the reactivity of its carbon-iodine bond, which allows it to act as an effective alkylating agent.[1] The iodine atom is an excellent leaving group, facilitating a range of nucleophilic substitution and elimination reactions.[1] This property makes this compound a useful building block in the synthesis of complex organic molecules, including novel pharmacophores and materials.[1] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications for professionals in research and development.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These characteristics are critical for its handling, application in reactions, and purification.

| Property | Value | Reference(s) |

| CAS Number | 1809-05-8 | [1][2][3] |

| Molecular Formula | C₅H₁₁I | [2][3][4] |

| Molecular Weight | 198.05 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1][3] |

| Appearance | Liquid | [5] |

| Boiling Point | 146.6 °C at 760 mmHg | [2][6] |

| Melting Point | -85.6 °C (estimate) | [6] |

| Density | 1.52 g/cm³ | [2][6] |

| Refractive Index | 1.497 | [2][6][7] |

| Flash Point | 44.6 °C | [2][6] |

| Vapor Pressure | 5.82 mmHg at 25°C | [2][6] |

| LogP (Octanol/Water) | 2.61 | [2][6] |

| InChI Key | VRQDQJYBWZERBW-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | CCC(CC)I | [3][6] |

Spectroscopic and Chromatographic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

| Data Type | Information | Reference(s) |

| ¹H & ¹³C NMR | Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structural elucidation. Due to a plane of symmetry in this compound, its NMR spectra are simplified compared to its isomers.[1] | [1] |

| Mass Spectrometry (MS) | Gas chromatography-mass spectrometry (GC-MS) is used to identify this compound and the volatile products of its reactions, such as the alkenes formed during elimination.[1] | [1] |

| Kovats Retention Index (RI) | Non-polar column: 876, 876.1 Polar column: 1093 | [3][8] |

Synthesis Protocols

This compound can be synthesized through several common methods in organic chemistry. Below are representative protocols for two effective approaches.

Synthesis from 3-Pentanol (B84944)

This method involves a two-step nucleophilic substitution, where the hydroxyl group of 3-pentanol is first converted into a good leaving group and then displaced by iodide.[9]

Experimental Protocol:

-

Protonation: To a stirred solution of 3-pentanol in a suitable non-nucleophilic solvent, slowly add a strong acid such as sulfuric acid (H₂SO₄) at low temperature (e.g., 0 °C) to protonate the hydroxyl group, forming a good leaving group (water).

-

Nucleophilic Substitution: Introduce a source of iodide, such as potassium iodide (KI) or sodium iodide (NaI), to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature or heat gently to facilitate the Sₙ2 displacement of the water molecule by the iodide ion.

-

Workup: After the reaction is complete (monitored by TLC or GC), quench the reaction with water and extract the crude this compound with an organic solvent (e.g., diethyl ether).

-

Purification: Wash the organic layer with sodium thiosulfate (B1220275) solution to remove any residual iodine, followed by brine. Dry the solution over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The final product can be purified by distillation.

References

- 1. This compound (C5H11I)|Building Block [benchchem.com]

- 2. This compound | CAS#:1809-05-8 | Chemsrc [chemsrc.com]

- 3. This compound | C5H11I | CID 74549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound|lookchem [lookchem.com]

- 7. This compound [stenutz.eu]

- 8. This compound [webbook.nist.gov]

- 9. Solved Devise a synthesis to prepare this compound from | Chegg.com [chegg.com]

Synthesis of 3-Iodopentane from 3-pentanol

An In-depth Technical Guide to the Synthesis of 3-Iodopentane from 3-Pentanol (B84944)

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound from 3-pentanol, a key transformation in organic synthesis. This compound serves as a valuable intermediate and alkylating agent, particularly in the construction of complex organic molecules for pharmaceutical and materials science research.[1] The reactivity of its carbon-iodine bond facilitates efficient nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.[1] This document details the underlying reaction mechanisms, presents quantitative performance data for various synthetic conditions, and provides a detailed experimental protocol for the conversion.

Reaction Mechanism: Nucleophilic Substitution

The conversion of 3-pentanol, a secondary alcohol, to this compound is a classic nucleophilic substitution reaction. The primary challenge in this synthesis is that the hydroxyl group (-OH) is a poor leaving group. Therefore, the reaction must be activated by converting the -OH into a good leaving group, typically by protonating it with a strong acid like hydroiodic acid (HI) to form an oxonium ion (-OH2+).[2] Once the leaving group is activated, the substitution can proceed via two possible mechanisms: SN1 and SN2.

-

SN1 (Substitution Nucleophilic Unimolecular): In this two-step mechanism, the protonated hydroxyl group departs to form a secondary carbocation intermediate. This intermediate is then rapidly attacked by the iodide nucleophile to form the final product.[3][4]

-

SN2 (Substitution Nucleophilic Bimolecular): This is a one-step mechanism where the iodide ion acts as a nucleophile, attacking the carbon atom bonded to the oxonium ion in a concerted step, displacing the water molecule.[3]

For secondary alcohols like 3-pentanol, the reaction often proceeds through a mixture of both SN1 and SN2 pathways.

References

3-Iodopentane reaction mechanisms

An In-depth Technical Guide on the Reaction Mechanisms of 3-Iodopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a secondary alkyl halide that serves as a versatile substrate for studying fundamental organic reaction mechanisms. Its structure allows for a competitive interplay between substitution (SN1 and SN2) and elimination (E1 and E2) pathways, the outcomes of which are highly dependent on specific reaction conditions. The carbon-iodine bond's low dissociation energy and the iodide ion's stability make it an excellent leaving group, enhancing the reactivity of the molecule. This guide provides a detailed exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the underlying principles governing the reactivity of this compound.

Introduction: Properties and Reactivity

This compound ((CH₃CH₂)₂CHI) is a secondary alkyl iodide where the iodine atom is attached to a carbon atom bonded to two other carbons. This structural feature is central to its chemical behavior, as it is sterically more hindered than a primary halide but can form a more stable secondary carbocation compared to a primary one.

The key to this compound's reactivity lies in the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, with a bond dissociation energy of approximately 50-53 kcal/mol. Furthermore, the iodide ion (I⁻) is an excellent leaving group due to its large size, high polarizability, and the fact that it is the conjugate base of a strong acid (HI). Consequently, this compound reacts faster in both SN2 and E2 reactions compared to its 3-bromo, 3-chloro, and 3-fluoro analogs.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of the iodide leaving group by a nucleophile. For a secondary alkyl halide like this compound, both SN1 and SN2 mechanisms are possible.

SN2 Mechanism (Bimolecular Nucleophilic Substitution)

The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at 180° to the leaving group (backside attack). This process involves a transition state where both the nucleophile and the leaving group are partially bonded to the carbon atom. The reaction rate is dependent on the concentration of both the substrate and the nucleophile (Rate = k[this compound][Nu⁻]).

Favorable Conditions:

-

Nucleophile : Strong, non-bulky nucleophiles (e.g., OH⁻, CN⁻, RS⁻).

-

Solvent : Polar aprotic solvents (e.g., acetone, DMF, DMSO) are preferred as they solvate the cation but not the anionic nucleophile, increasing its reactivity.

-

Substrate : While secondary halides react slower than primary halides due to steric hindrance, the SN2 pathway is still significant.

Caption: SN2 mechanism of this compound with a hydroxide (B78521) nucleophile.

SN1 Mechanism (Unimolecular Nucleophilic Substitution)

The SN1 reaction is a two-step process. The first and rate-determining step is the spontaneous dissociation of the C-I bond to form a secondary carbocation intermediate (pentan-3-ylium). The second step is the rapid attack of a weak nucleophile on the planar carbocation. This can occur from either face, leading to a mixture of stereoisomers if the carbon were chiral. The reaction rate is dependent only on the concentration of the substrate (Rate = k[this compound]).

Favorable Conditions:

-

Nucleophile : Weak or poor nucleophiles, which are often the solvent (solvolysis), such as H₂O, ROH.

-

Solvent : Polar protic solvents (e.g., water, ethanol (B145695), methanol) are required to stabilize the carbocation intermediate and the leaving group through hydrogen bonding.

-

Substrate : Tertiary > secondary >> primary. The stability of the carbocation intermediate is key. This compound forms a relatively stable secondary carbocation.

In a reaction with ethanol, for example, the iodide leaves to form the carbocation, which is then attacked by the ethanol molecule. A final deprotonation step yields the ether product, 3-ethoxypentane.

Caption: SN1 mechanism of this compound with ethanol (solvolysis).

Elimination Reactions

Elimination reactions involve the removal of a proton (H⁺) and the iodide leaving group from adjacent carbon atoms to form an alkene. For this compound, both E1 and E2 mechanisms are possible, and both typically yield pent-2-ene as the major product according to Zaitsev's rule, which states that the more substituted (more stable) alkene is favored.

E2 Mechanism (Bimolecular Elimination)

The E2 reaction is a single, concerted step where a strong base removes a proton from a carbon adjacent to the one bearing the leaving group. Simultaneously, the C-H bond electrons form a π bond, and the leaving group departs. The reaction requires an anti-periplanar geometry between the proton being abstracted and the leaving group. The rate is dependent on the concentration of both the substrate and the base (Rate = k[this compound][Base]).

Favorable Conditions:

-

Base : Strong, sterically hindered bases (e.g., t-BuO⁻) favor E2 over SN2. Strong, non-hindered bases (e.g., EtO⁻) can give a mixture of SN2 and E2 products.

-

Solvent : Less polar solvents can favor E2.

-

Temperature : Higher temperatures favor elimination over substitution.

Caption: E2 mechanism of this compound with a strong, bulky base.

E1 Mechanism (Unimolecular Elimination)

The E1 reaction is a two-step process that competes directly with the SN1 mechanism. The first, slow step is identical to the SN1: formation of the carbocation intermediate. In the second step, a weak base (often the solvent) removes a proton from a carbon adjacent to the carbocation, forming the alkene. The rate is dependent only on the concentration of the substrate (Rate = k[this compound]).

Favorable Conditions:

-

Base : Weak bases (e.g., H₂O, ROH).

-

Solvent : Polar protic solvents to stabilize the carbocation.

-

Temperature : Higher temperatures significantly favor E1 over SN1 because elimination reactions result in an increase in the number of molecules, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature makes the -TΔS term more negative, favoring the reaction.

An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 3-Iodopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of 3-iodopentane, a secondary alkyl halide that serves as a versatile intermediate in organic synthesis. As a secondary substrate, this compound is notable for its ability to undergo both bimolecular (Sₙ2) and unimolecular (Sₙ1) nucleophilic substitution, with the dominant pathway being highly dependent on specific reaction conditions. This document details the underlying mechanisms, critical influencing factors, quantitative data, and detailed experimental protocols relevant to the study and application of these reactions.

Introduction: The Duality of this compound Reactivity

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where an electron-rich nucleophile displaces a leaving group on an electrophilic substrate. This compound, a secondary alkyl halide, is an exemplary substrate for studying the competition between the Sₙ1 and Sₙ2 pathways.[1] The carbon-iodine (C-I) bond is relatively weak and highly polarizable, making the iodide ion an excellent leaving group, which facilitates these substitution reactions.[1]

The structure of this compound places the reactive center on a secondary carbon, creating a scenario where both steric hindrance and carbocation stability are moderate. This positions it at the mechanistic crossroads, allowing for nuanced control over the reaction outcome by carefully selecting the nucleophile, solvent, and temperature.[1][2] Understanding and manipulating these factors are crucial for synthetic chemists aiming to achieve specific stereochemical and regiochemical outcomes.

Core Reaction Mechanisms

The nucleophilic substitution of this compound can proceed via two distinct mechanisms: Sₙ2 and Sₙ1.

The Sₙ2 Pathway: A Concerted Approach

The Sₙ2 (Substitution Nucleophilic Bimolecular) reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the iodide leaving group departs.[3][4][5] This "backside attack" mechanism leads to an inversion of stereochemistry at the reaction center.

The rate of the Sₙ2 reaction is dependent on the concentration of both this compound and the nucleophile, exhibiting second-order kinetics.[3][5][6][7] Rate = k[this compound][Nucleophile]

For this compound, the Sₙ2 pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.[2][8] While the secondary nature of the substrate presents more steric hindrance than a primary halide, it is not so crowded as to completely prevent the backside approach of the nucleophile.[3]

The Sₙ1 Pathway: A Stepwise Process

The Sₙ1 (Substitution Nucleophilic Unimolecular) reaction is a multi-step process that begins with the spontaneous dissociation of the leaving group to form a carbocation intermediate.[2][3][4] This initial step is the slow, rate-determining step of the reaction.[9] The resulting planar pentan-3-ylium carbocation is then rapidly attacked by a nucleophile from either face, which would lead to a racemic mixture of products if the substrate were chiral.[10][11][12]

The rate of the Sₙ1 reaction is dependent only on the concentration of the substrate, this compound, and thus follows first-order kinetics.[9][12][13] Rate = k[this compound]

This pathway is favored under conditions that stabilize the carbocation intermediate, namely the use of polar protic solvents and weak nucleophiles.[2][8][13]

Data Presentation: Controlling the Reaction Pathway

The selection of reaction conditions is paramount in directing the nucleophilic substitution of this compound towards either the Sₙ1 or Sₙ2 mechanism. The key variables and their effects are summarized below.

| Factor | Favors Sₙ1 Pathway | Favors Sₙ2 Pathway | Rationale |

| Nucleophile | Weak (e.g., H₂O, ROH, RCOOH) | Strong (e.g., I⁻, HS⁻, CN⁻, OH⁻, RO⁻) | Strong nucleophiles are kinetically driven to attack the substrate directly (Sₙ2), while weak nucleophiles wait for the formation of a carbocation (Sₙ1).[2][8] |

| Solvent | Polar Protic (e.g., water, ethanol (B145695), methanol) | Polar Aprotic (e.g., acetone, DMSO, DMF) | Polar protic solvents stabilize the carbocation intermediate and leaving group via hydrogen bonding, facilitating the Sₙ1 mechanism.[8] Polar aprotic solvents enhance the reactivity of strong nucleophiles, favoring the Sₙ2 pathway.[2][8] |

| Substrate | Secondary (can proceed, but slower than tertiary) | Secondary (can proceed, but slower than primary) | This compound is a secondary halide, making it susceptible to both pathways. Tertiary halides strongly favor Sₙ1 due to carbocation stability, while primary halides favor Sₙ2 due to minimal steric hindrance.[3][14] |

| Kinetics | First-order rate law: Rate = k[Substrate] | Second-order rate law: Rate = k[Substrate][Nu] | The rate-determining step of Sₙ1 involves only the substrate, whereas the Sₙ2 transition state involves both substrate and nucleophile.[3][13] |

Table of Reaction Examples

| Nucleophile | Solvent | Predominant Mechanism | Major Organic Product |

| CH₃CH₂OH (Ethanol) | Ethanol | Sₙ1 | 3-Ethoxypentane[10] |

| NaI | Acetone | Sₙ2 | This compound (identity reaction) |

| NaOH | DMSO | Sₙ2 | Pentan-3-ol[15] |

| KCN | DMF | Sₙ2 | Hexane-3-carbonitrile |

| H₂O | Water | Sₙ1 | Pentan-3-ol |

Mandatory Visualizations

The following diagrams illustrate the reaction pathways and the logical relationships governing the mechanism choice.

Caption: The Sₙ1 reaction pathway for this compound, proceeding through a carbocation intermediate.

Caption: The Sₙ2 reaction pathway, a single concerted step involving a pentavalent transition state.

Caption: Decision logic for predicting the dominant nucleophilic substitution pathway for this compound.

Experimental Protocols

The following protocols are generalized procedures for inducing Sₙ1 and Sₙ2 reactions with secondary alkyl halides like this compound, based on common laboratory practices.[4][9] Product analysis can be performed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify the substitution products and any competing elimination products (e.g., pent-2-ene).[1]

Protocol 1: Sₙ2 Reaction with Sodium Hydroxide (B78521) in DMSO

Objective: To synthesize pentan-3-ol from this compound via an Sₙ2 mechanism.

Materials:

-

This compound

-

Sodium hydroxide (NaOH) pellets

-

Dimethyl sulfoxide (B87167) (DMSO, anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous MgSO₄)

-

Standard glassware for extraction and distillation

Procedure:

-

Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a fume hood.

-

Reagents: In the flask, dissolve a stoichiometric equivalent of sodium hydroxide in anhydrous DMSO with stirring.

-

Reaction Initiation: Add 1.0 equivalent of this compound to the stirred solution.

-

Heating: Gently heat the reaction mixture to 50-60°C using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC analysis of aliquots.

-

Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Quench the reaction by pouring the mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

-

Washing: Wash the combined organic layers with a saturated NaCl solution (brine).

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.

-

Purification: Remove the solvent under reduced pressure (rotary evaporation). The crude product, pentan-3-ol, can be further purified by fractional distillation if necessary.

Protocol 2: Sₙ1 Solvolysis Reaction in Ethanol

Objective: To synthesize 3-ethoxypentane (B13972614) from this compound via an Sₙ1 mechanism.

Materials:

-

This compound

-

Ethanol (absolute)

-

Silver nitrate (B79036) (AgNO₃), 0.1 M in ethanol (optional, for monitoring)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Test tubes (for monitoring)

-

Standard glassware for workup and purification

Procedure:

-

Setup: Place this compound in a round-bottom flask equipped with a reflux condenser.

-

Solvent/Nucleophile: Add a significant excess of absolute ethanol, which acts as both the solvent and the nucleophile.

-

Reaction: Gently heat the mixture to the boiling point of ethanol and allow it to reflux. The reaction is typically slow.

-

Monitoring (Optional Qualitative Test): To observe the progress, periodically take a small aliquot of the reaction mixture and add it to a test tube containing 0.1 M silver nitrate in ethanol.[4][9] The formation of a yellow silver iodide (AgI) precipitate indicates the production of the iodide ion, signifying that the substitution reaction is occurring.[16]

-

Workup: Once the reaction has proceeded to a sufficient degree (as determined by GC analysis), cool the mixture.

-

Purification: The product, 3-ethoxypentane, is typically isolated from the excess ethanol and byproducts by fractional distillation.

Conclusion

The reactivity of this compound in nucleophilic substitution reactions is a classic illustration of the principles governing the Sₙ1 and Sₙ2 mechanisms. Its status as a secondary alkyl halide makes it a sensitive substrate, where the reaction outcome can be effectively steered by the judicious choice of nucleophile and solvent system. For professionals in drug development and organic synthesis, a thorough understanding of these competing pathways is essential for the rational design of synthetic routes and the predictable construction of complex molecular architectures.

References

- 1. This compound (C5H11I)|Building Block [benchchem.com]

- 2. SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide [vedantu.com]

- 3. byjus.com [byjus.com]

- 4. cactus.utahtech.edu [cactus.utahtech.edu]

- 5. chem.uzh.ch [chem.uzh.ch]

- 6. Solved The nucleophilic substitution reaction of this | Chegg.com [chegg.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. amherst.edu [amherst.edu]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. homework.study.com [homework.study.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. quora.com [quora.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Draw the products obtained from the SN2 reaction of: c. (S)-3-chl... | Study Prep in Pearson+ [pearson.com]

- 16. web.mnstate.edu [web.mnstate.edu]

An In-depth Technical Guide to the Elimination Reactions of 3-Iodopentane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing the elimination reactions of 3-iodopentane, a secondary alkyl halide. It delves into the mechanistic pathways, product distributions, stereochemistry, and the influence of reaction conditions, offering valuable insights for professionals in chemical research and drug development.

Core Principles of Elimination Reactions

Elimination reactions of alkyl halides, such as this compound, are fundamental processes in organic synthesis that lead to the formation of alkenes. These reactions typically proceed through two primary mechanisms: the bimolecular (E2) and unimolecular (E1) pathways. The operative mechanism is dictated by several factors, including the structure of the alkyl halide, the strength and steric bulk of the base, the solvent, and the temperature.

For a secondary alkyl halide like this compound, both E1 and E2 mechanisms are possible and often compete with nucleophilic substitution reactions (SN1 and SN2).

Mechanistic Pathways

The E2 Mechanism

The E2 reaction is a concerted, one-step process where a base abstracts a proton from a carbon adjacent to the leaving group (β-carbon), and the leaving group departs simultaneously, resulting in the formation of a double bond.[1] The rate of the E2 reaction is dependent on the concentration of both the alkyl halide and the base, exhibiting second-order kinetics.[1]

A critical requirement for the E2 mechanism is a specific stereochemical arrangement known as the anti-periplanar geometry, where the abstracted proton and the leaving group are in the same plane but on opposite sides of the carbon-carbon bond.[2] This alignment allows for the smooth overlap of the developing p-orbitals to form the new π-bond.

The E1 Mechanism

In contrast, the E1 reaction is a two-step process. The first and rate-determining step involves the spontaneous departure of the leaving group to form a carbocation intermediate. In the second, faster step, a weak base abstracts a proton from a β-carbon, leading to the formation of the alkene. The rate of the E1 reaction is dependent only on the concentration of the alkyl halide, thus following first-order kinetics. E1 reactions do not have the strict stereochemical requirement of the E2 mechanism.

Regioselectivity: Zaitsev vs. Hofmann Elimination

The elimination of this compound can yield two constitutional isomers: 2-pentene (B8815676) and 1-pentene. The regiochemical outcome of the reaction is largely governed by the choice of base.

Zaitsev's Rule

With a strong, non-bulky base such as sodium ethoxide (NaOEt), the major product is typically the more substituted and thermodynamically more stable alkene.[3] This is known as Zaitsev's rule .[3] In the case of this compound, removal of a proton from a secondary carbon (C2 or C4) leads to the formation of 2-pentene.

Hofmann's Rule

When a sterically hindered (bulky) base, such as potassium tert-butoxide (KOtBu), is used, the major product is the less substituted and thermodynamically less stable alkene.[4] This is referred to as the Hofmann product .[4] The bulky base preferentially abstracts the more sterically accessible proton from the terminal methyl group (C1 or C5), leading to the formation of 1-pentene.

Product Distribution: A Quantitative Perspective

| Substrate | Base | Solvent | Major Product(s) | Minor Product(s) | Governing Rule |

| This compound | Sodium Ethoxide (NaOEt) | Ethanol (B145695) | trans-2-Pentene, cis-2-Pentene | 1-Pentene | Zaitsev |

| This compound | Potassium tert-Butoxide (KOtBu) | tert-Butanol | 1-Pentene | trans-2-Pentene, cis-2-Pentene | Hofmann |

Stereochemistry of the E2 Reaction

The E2 elimination of this compound to form 2-pentene is a stereoselective reaction, meaning that one stereoisomer of the product is preferentially formed. Due to the requirement for an anti-periplanar transition state, the reaction can lead to the formation of both cis-(Z) and trans-(E) isomers of 2-pentene. Generally, the trans isomer is the major product due to its greater thermodynamic stability, resulting from reduced steric strain between the alkyl groups on opposite sides of the double bond.[2]

Experimental Protocols

The following is a generalized experimental protocol for the dehydroiodination of this compound, which can be adapted for different bases. Product analysis is typically performed using gas chromatography (GC) to determine the relative amounts of the pentene isomers.

Materials and Equipment

-

This compound

-

Sodium ethoxide or Potassium tert-butoxide

-

Anhydrous ethanol or tert-butanol

-

Reaction flask with a reflux condenser

-

Heating mantle

-

Distillation apparatus

-

Gas chromatograph (GC) with a suitable column (e.g., nonpolar capillary column)

-

NMR spectrometer for structural confirmation

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chosen base (e.g., sodium ethoxide) in its corresponding anhydrous alcohol (e.g., ethanol).

-

Addition of Alkyl Halide: Slowly add this compound to the basic solution while stirring.

-

Reaction: Heat the reaction mixture to reflux for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if applicable.

-

Product Isolation: After the reaction is complete, the alkene products, being volatile, can be isolated by distillation directly from the reaction mixture.

-

Product Analysis:

-

Gas Chromatography (GC): Inject a sample of the distillate into a GC to separate and quantify the different pentene isomers. The retention times will allow for the identification of 1-pentene, cis-2-pentene, and trans-2-pentene. The peak areas can be used to determine the product ratio.

-

NMR Spectroscopy: The structure of the major product(s) can be confirmed by ¹H and ¹³C NMR spectroscopy.

-

Visualizing Reaction Mechanisms and Workflows

E2 Elimination of this compound

Caption: E2 mechanism for this compound elimination.

Zaitsev vs. Hofmann Product Formation

References

An In-depth Technical Guide to the SN1 Reaction of 3-Iodopentane with Ethanol

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a detailed examination of the unimolecular nucleophilic substitution (SN1) reaction of 3-iodopentane with ethanol (B145695). It covers the reaction mechanism, kinetics, stereochemistry, and potential side reactions. A comprehensive experimental protocol is provided for the determination of kinetic and product distribution data.

Introduction

The solvolysis of alkyl halides via the SN1 mechanism is a fundamental reaction in organic chemistry with significant implications in synthetic chemistry and understanding reaction mechanisms. This whitepaper focuses on the specific case of this compound reacting with ethanol. As a secondary alkyl iodide, this compound represents a substrate where both SN1 and E1 (unimolecular elimination) pathways can be competitive. Ethanol serves as a polar protic solvent and a weak nucleophile, conditions that favor the SN1 pathway. Understanding the kinetics and product distribution of this reaction is crucial for predicting and controlling outcomes in related synthetic transformations.

Reaction Mechanism

The SN1 reaction of this compound with ethanol proceeds through a stepwise mechanism involving the formation of a carbocation intermediate.

Step 1: Formation of a Carbocation The reaction is initiated by the spontaneous, rate-determining dissociation of the leaving group, the iodide ion, to form a secondary carbocation at the third carbon of the pentane (B18724) chain.[1] This step is the slowest in the reaction sequence and is therefore rate-limiting. The stability of the secondary carbocation is a key factor in the feasibility of the SN1 pathway.

Step 2: Nucleophilic Attack The solvent, ethanol, acts as a nucleophile and attacks the planar carbocation.[1] Due to the planar nature of the carbocation, the nucleophile can attack from either face.

Step 3: Deprotonation The resulting oxonium ion is then deprotonated by another molecule of ethanol, which acts as a base, to yield the final ether product, 3-ethoxypentane (B13972614), and a protonated ethanol molecule.[1]

A competing E1 elimination reaction can also occur from the carbocation intermediate, where a molecule of ethanol acts as a base to remove a proton from a carbon adjacent to the carbocation, leading to the formation of pentene isomers.

Kinetics

The rate of the SN1 reaction is dependent only on the concentration of the substrate, this compound, and is independent of the concentration of the nucleophile, ethanol. The reaction, therefore, follows first-order kinetics.

Rate Law: Rate = k[this compound]

Where 'k' is the first-order rate constant.

Quantitative Kinetic Data

| Parameter | Value (Hypothetical) | Units | Conditions |

| Rate Constant (k) at 25°C | 1.5 x 10⁻⁵ | s⁻¹ | Pure Ethanol |

| Activation Energy (Ea) | 85 | kJ/mol | |

| Pre-exponential Factor (A) | 2 x 10¹⁰ | s⁻¹ |

Stereochemistry

If the reaction is initiated with a chiral, enantiomerically pure sample of this compound, the SN1 mechanism is expected to lead to a largely racemic mixture of the (R)- and (S)-3-ethoxypentane products. This is due to the formation of a planar, achiral carbocation intermediate, which can be attacked by the nucleophile from either face with nearly equal probability.[2]

However, complete racemization is rare. Often, a slight excess of the product with the inverted configuration is observed.[2] This is attributed to the formation of an "intimate ion pair," where the departing leaving group temporarily shields one face of the carbocation, leading to a slight preference for attack from the opposite face.[2]

Competing E1 Reaction and Product Distribution

The secondary carbocation intermediate can also undergo an E1 elimination reaction to form alkenes. In the case of the 3-pentyl cation, the elimination of a proton from either C2 or C4 will lead to the formation of 2-pentene (B8815676). Due to the symmetry of the intermediate, only one alkene product is expected.

The ratio of SN1 to E1 products is influenced by factors such as the solvent, temperature, and the nature of the substrate. Generally, higher temperatures favor the E1 pathway.

Product Distribution Data

| Temperature (°C) | % 3-ethoxypentane (SN1) | % 2-pentene (E1) |

| 25 | (Experimental Value) | (Experimental Value) |

| 50 | (Experimental Value) | (Experimental Value) |

Experimental Protocols

The following protocols describe the procedures for determining the kinetic parameters and product distribution for the SN1 reaction of this compound with ethanol.

Kinetic Analysis

This protocol is adapted from established methods for studying SN1 solvolysis reactions.[3][4]

Objective: To determine the first-order rate constant (k) and the activation energy (Ea) for the solvolysis of this compound in ethanol.

Methodology: The reaction rate is monitored by titrating the hydriodic acid (HI) produced during the reaction with a standardized solution of sodium hydroxide (B78521).

Materials:

-

This compound

-

Absolute ethanol

-

Standardized sodium hydroxide solution (e.g., 0.01 M)

-

Phenolphthalein (B1677637) indicator

-

Constant temperature water bath

-

Burette, pipettes, and flasks

Procedure:

-

Prepare a solution of this compound in absolute ethanol (e.g., 0.1 M).

-

Place a known volume of the this compound solution in a flask and equilibrate it in a constant temperature water bath set to the desired reaction temperature (e.g., 25°C).

-

At time t=0, start the reaction.

-

At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold ethanol.

-

Titrate the quenched aliquot with the standardized sodium hydroxide solution using phenolphthalein as an indicator.

-

Continue taking aliquots and titrating until the reaction is complete or for a sufficient period to determine the rate.

-

Repeat the experiment at different temperatures (e.g., 35°C, 45°C) to determine the activation energy.

Data Analysis:

-

The concentration of HI produced at each time point is determined from the titration data. This is equal to the amount of this compound that has reacted.

-

The concentration of remaining this compound at each time point is calculated.

-

A plot of ln[this compound] versus time will yield a straight line with a slope of -k.

-

The activation energy (Ea) can be determined from the Arrhenius equation by plotting ln(k) versus 1/T (in Kelvin). The slope of this line is -Ea/R, where R is the gas constant.

Product Distribution Analysis

Objective: To determine the ratio of SN1 (3-ethoxypentane) to E1 (2-pentene) products.

Methodology: The reaction is allowed to proceed to completion, and the product mixture is analyzed by gas chromatography-mass spectrometry (GC-MS).

Materials:

-

This compound

-

Absolute ethanol

-

Internal standard (e.g., nonane)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Prepare a solution of this compound in absolute ethanol.

-

Allow the reaction to proceed to completion at a controlled temperature.

-

Add a known amount of an internal standard to the reaction mixture.

-

Inject a sample of the product mixture into the GC-MS.

-

Identify the peaks corresponding to 3-ethoxypentane, 2-pentene, and the internal standard by their retention times and mass spectra.

-

The relative amounts of the products can be determined by integrating the areas of the respective peaks and correcting for their response factors relative to the internal standard.

Visualizations

Caption: The SN1 reaction mechanism of this compound with ethanol.

Caption: Workflow for kinetic and product analysis.

Conclusion

The reaction of this compound with ethanol provides a classic example of an SN1 solvolysis reaction with a competing E1 pathway. The reaction proceeds through a secondary carbocation intermediate, leading primarily to the formation of 3-ethoxypentane, with 2-pentene as a minor elimination product. The stereochemical outcome for a chiral starting material is expected to be near-racemization. This technical guide has outlined the theoretical framework for this reaction and provided detailed experimental protocols for the determination of its kinetic parameters and product distribution. The generation of this specific quantitative data is essential for a complete understanding and predictive control of this and related reactions in synthetic and medicinal chemistry.

References

The Dynamics of Carbon-Iodine Bond Cleavage: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the principles, experimental investigation, and practical applications of carbon-iodine bond cleavage, a fundamental process in organic chemistry with significant implications for modern drug discovery.

The carbon-iodine (C-I) bond, being the weakest among the carbon-halogen bonds, exhibits unique reactivity that makes it a focal point in various chemical and biological studies. Its cleavage can be initiated by light or heat, leading to the formation of highly reactive intermediates. Understanding the dynamics of this bond-breaking event, from the initial excitation to the final products, is crucial for controlling reaction outcomes in synthetic chemistry and for designing targeted therapeutics in drug development. This guide provides a comprehensive overview of the core principles governing C-I bond cleavage, details the advanced experimental techniques used to study these ultrafast processes, and explores the bond's pivotal role in the synthesis and mechanism of action of covalent inhibitor drugs.

Fundamental Principles of C-I Bond Cleavage

The propensity of the C-I bond to break is fundamentally governed by its low bond dissociation energy (BDE). This relatively low energy barrier allows for cleavage under mild conditions, such as exposure to ultraviolet light. The cleavage can proceed through two primary mechanistic pathways: homolytic and heterolytic cleavage.

-

Homolytic Cleavage: This is a symmetrical breaking of the C-I bond where each atom retains one of the bonding electrons, resulting in a carbon-centered radical and an iodine radical. This pathway is commonly initiated by photolysis (UV irradiation) or thermolysis.

-

Heterolytic Cleavage: This involves an unsymmetrical bond breaking, where the iodine atom takes both bonding electrons to form an iodide ion (I⁻) and a carbocation. This pathway is more typical in polar solvents and can be facilitated by the presence of Lewis acids or nucleophiles.

Photodissociation and the A-Band

A significant area of research into C-I bond cleavage focuses on the photodissociation of alkyl iodides. Absorption of UV light in the "A-band" (around 220-300 nm) promotes an electron from a non-bonding orbital on the iodine atom to an anti-bonding σ* orbital localized on the C-I bond (an n → σ* transition). This excitation populates repulsive electronic states (primarily the ³Q₀, ¹Q₁, and ³Q₁ states), leading to rapid dissociation of the C-I bond on a femtosecond timescale.

The process is often more complex than direct dissociation on a single potential energy surface. Non-adiabatic transitions, particularly at conical intersections between the ³Q₀ and ¹Q₁ states, play a crucial role in determining the final electronic state of the iodine atom product, which can be either in its ground state (I) or spin-orbit excited state (I*).

Quantitative Data on C-I Bond Cleavage Dynamics

The study of C-I bond cleavage is inherently quantitative. Key parameters such as bond dissociation energies, reaction rate constants, and quantum yields provide the necessary data to predict and understand the behavior of iodo-compounds.

Bond Dissociation Energies (BDEs)

The BDE is a critical thermodynamic parameter that quantifies the energy required to homolytically cleave a bond. The C-I bond is notably weak compared to other carbon-halogen and carbon-hydrogen bonds.

| Bond | Bond Dissociation Energy (kJ/mol) |

| C-I | ~240 |

| C-Br | ~280 |

| C-Cl | ~340 |

| C-F | ~485 |

| C-H | ~413 |

Reaction Rate Constants and Lifetimes

The speed of C-I bond cleavage, particularly in photodissociation reactions, is extremely fast. Ultrafast laser spectroscopy has enabled the measurement of these processes on the femtosecond timescale.

| Molecule | Reaction Time (fs) for I* formation | Reference |

| CH₃I | 94 ± 6 | [1] |

| C₂H₅I | 129 ± 4 | [1] |

| n-C₃H₇I | 166 ± 4 | [1] |

| n-C₄H₉I | 193 ± 7 | [1] |

Quantum Yields

The quantum yield (Φ) in a photochemical reaction represents the efficiency of a specific process occurring per photon absorbed. For C-I bond cleavage, it's the number of C-I bonds broken per photon absorbed. In many cases, the quantum yield for the primary photodissociation of alkyl iodides in the A-band is close to unity, indicating a highly efficient process.

| Molecule | Excitation Wavelength (nm) | Quantum Yield of I* | Reference |

| CH₃I | 266 | 0.76 | [2] |

| Allyl Iodide | 266 | 0.90 ± 0.10 | [2] |

| Allyl Iodide | 193 | 0.61 ± 0.10 | [2] |

Experimental Protocols for Studying C-I Bond Cleavage

Investigating the ultrafast dynamics of C-I bond cleavage requires sophisticated experimental techniques capable of resolving events on the femtosecond to picosecond timescale.

Ultrafast Transient Absorption Spectroscopy

This pump-probe technique is a workhorse for studying reaction dynamics.

-

Principle: An ultrashort "pump" laser pulse initiates the C-I bond cleavage. A second, time-delayed "probe" pulse (often a broadband white-light continuum) passes through the sample, and its absorption is measured. By varying the delay time between the pump and probe pulses, the evolution of transient species (excited states, radicals) can be tracked.

-

Experimental Setup:

-

Laser System: A femtosecond laser system (e.g., Ti:Sapphire) generates ultrashort pulses.

-

Optical Parametric Amplifier (OPA): Used to tune the wavelength of the pump pulse to specifically excite the C-I bond (e.g., in the A-band).

-

White-Light Generation: A portion of the laser output is focused into a non-linear medium (e.g., sapphire or water) to generate a broadband probe pulse.

-

Delay Stage: A mechanical stage precisely controls the path length, and thus the time delay, of the pump or probe beam.

-

Spectrometer/Detector: The transmitted probe light is dispersed by a spectrometer and detected by a multichannel detector (e.g., a CCD or photodiode array).

-

-

Sample Preparation: For gas-phase studies, the iodo-compound is introduced into a vacuum chamber via a pulsed molecular beam to ensure collision-free conditions. For solution-phase studies, the sample is dissolved in a suitable solvent and circulated through a flow cell to prevent photoproduct buildup.

-

Data Analysis: The change in absorbance (ΔA) is plotted as a function of wavelength and time delay. Kinetic traces at specific wavelengths are fitted to exponential decay models to extract lifetimes of transient species. Global analysis of the entire dataset can reveal the evolution of different species and their interconversion.

Time-Resolved Mass Spectrometry and Photofragment Imaging

These techniques provide information about the identity, kinetic energy, and angular distribution of the fragments produced upon bond cleavage.

-

Principle: After photo-initiation of C-I bond cleavage, the resulting fragments are ionized by a second laser pulse. The ions are then detected by a mass spectrometer. In velocity-map imaging (VMI), an electrostatic lens projects the ions onto a 2D detector, allowing for the reconstruction of their 3D velocity distribution.

-

Experimental Setup:

-

Photolysis and Ionization Lasers: A pump laser initiates dissociation, and a probe laser ionizes the fragments.

-

Molecular Beam/Vacuum Chamber: The experiment is conducted in a high vacuum to allow for collision-free travel of the fragments.

-

Time-of-Flight (TOF) Mass Spectrometer: Separates ions based on their mass-to-charge ratio.

-

VMI Spectrometer and Detector: Consists of repeller, extractor, and ground electrodes to project ions onto a microchannel plate (MCP) detector coupled to a phosphor screen and a camera.

-

-

Data Analysis: The TOF spectrum identifies the masses of the fragments. The VMI image provides the speed and angular distribution of the fragments. Analysis of the kinetic energy release provides information on the energy partitioning between the translational and internal (vibrational, rotational) energy of the products.

Visualizing the Dynamics and Workflows

Diagrams are essential for conceptualizing the complex processes involved in C-I bond cleavage and its investigation.

Caption: A-band photodissociation pathway of an alkyl iodide.

Caption: General workflow for studying C-I bond cleavage dynamics.

Relevance to Drug Development: Targeted Covalent Inhibitors

The principles of C-I bond reactivity are not just of fundamental interest; they have significant practical applications in drug discovery, particularly in the synthesis and design of targeted covalent inhibitors (TCIs). TCIs are a class of drugs that form a permanent covalent bond with their target protein, leading to potent and sustained inhibition.[3]

C-I Bonds in the Synthesis of Covalent Drugs

Iodo-substituted aromatic and heteroaromatic compounds are versatile building blocks in the synthesis of complex drug molecules. The C-I bond can be readily transformed through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to construct the core scaffolds of drug candidates.

A prominent example is the synthesis of Ibrutinib , a highly effective TCI used to treat B-cell cancers.[2] Several synthetic routes to Ibrutinib utilize an iodinated pyrazolopyrimidine intermediate. This intermediate undergoes a Suzuki coupling reaction to introduce the phenoxyphenyl group, a key part of the molecule's "guidance system" that directs it to the target protein, Bruton's tyrosine kinase (BTK).

References

Spectroscopic data for 3-Iodopentane (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Data of 3-Iodopentane

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the hydrogen atoms in a molecule. The chemical shift values are influenced by the electron density around the proton and the presence of nearby electronegative atoms.[1][2] In this compound, the proton on the carbon bearing the iodine atom is expected to be shifted downfield (to a higher ppm value) due to the deshielding effect of the electronegative iodine.[3]

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH-I (C3-H) | ~3.5 - 4.0 | Quintet | 1H |

| CH₂ (C2, C4) | ~1.7 - 1.9 | Sextet | 4H |

| CH₃ (C1, C5) | ~0.9 - 1.1 | Triplet | 6H |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Due to the symmetry of this compound, only three distinct carbon signals are expected. The carbon atom bonded to the iodine will have the largest chemical shift.[4]

Table 2: ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C3 (CH-I) | 48.4 |

| C2, C4 (CH₂) | 31.8 |

| C1, C5 (CH₃) | 11.7 |

(Source: A. Ejchart, Org. Magn. Resonance 15, 22 (1981) as cited in PubChem CID 74549)[5]

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is particularly useful for identifying functional groups. For an alkyl halide like this compound, the most characteristic vibrations are the C-H stretching and bending frequencies, and the C-I stretching frequency.[6]

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 2960 - 2850 | Strong | C-H Stretch | Alkane |

| 1465 | Medium | C-H Bend (CH₂) | Alkane |

| 1375 | Medium | C-H Bend (CH₃) | Alkane |

| ~500 - 600 | Medium-Strong | C-I Stretch | Alkyl Iodide |

Note: The C-I stretch occurs in the fingerprint region and can be difficult to definitively assign.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron ionization (EI) is a common method that often causes fragmentation of the molecule, providing valuable structural information.[7][8]

Fragmentation Pattern

The molecular ion peak (M⁺) for this compound would be at m/z = 198. The most likely fragmentation pathways involve the loss of the iodine atom or cleavage of the carbon-carbon bonds.[9][10]

Table 4: Major Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes |

| 198 | [C₅H₁₁I]⁺ | Molecular Ion (M⁺) |

| 127 | [I]⁺ | Iodine cation |

| 71 | [C₅H₁₁]⁺ | Loss of Iodine radical |

| 43 | [C₃H₇]⁺ | Propyl cation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Note: The relative intensities of these peaks can vary depending on the instrument and conditions.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Data Acquisition : Place the NMR tube in the spectrometer. For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.[11][12] This involves irradiating the sample with a broad range of radio frequencies corresponding to the proton resonances, which collapses the C-H coupling.[13]

-

Processing : The acquired Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm.

FT-IR Spectroscopy

-

Sample Preparation (Neat Liquid) : Place a drop of liquid this compound between two polished salt plates (e.g., NaCl or KBr).[14] The plates are then pressed together to form a thin film.

-

Sample Preparation (ATR) : Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a drop of the liquid sample directly onto the ATR crystal (e.g., diamond or germanium).[15]

-

Background Spectrum : Run a background spectrum of the clean, empty salt plates or ATR crystal. This is necessary to subtract any signals from the atmosphere (e.g., CO₂, H₂O) or the apparatus itself.

-

Data Acquisition : Place the prepared sample in the spectrometer and acquire the IR spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.[16][17]

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : Inject a small amount of the volatile liquid this compound into the instrument, often via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in a high-vacuum environment.[18]

-

Ionization : The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).[19]

-

Fragmentation : The high energy of the molecular ion often causes it to break apart into smaller, charged fragment ions and neutral radicals.[20]

-

Mass Analysis and Detection : The positive ions (molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion.[21]

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Simplified fragmentation pathway of this compound in EI-MS.

References

- 1. compoundchem.com [compoundchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]